molecular formula C7H17ClN2O2S B15319024 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride

1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride

Cat. No.: B15319024
M. Wt: 228.74 g/mol
InChI Key: QTUPVXCPXGCLDR-FJXQXJEOSA-N
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Description

1-[(3S)-1-Methanesulfonylpiperidin-3-yl]methanamine hydrochloride is a piperidine-based compound characterized by a methanesulfonyl (CH₃SO₂) group at the nitrogen (N1) position and a methanamine (CH₂NH₂) group at the C3 position of the piperidine ring, with an (S)-configuration at the stereogenic center. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

[(3S)-1-methylsulfonylpiperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m0./s1

InChI Key

QTUPVXCPXGCLDR-FJXQXJEOSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H](C1)CN.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of (3S)-Piperidin-3-ylmethanamine Intermediates

The most direct route involves sulfonylation of (3S)-piperidin-3-ylmethanamine with methanesulfonyl chloride. In a representative procedure, the primary amine is transiently protected using a tert-butoxycarbonyl (BOC) group to prevent undesired side reactions. The secondary amine of the piperidine ring is then reacted with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, achieving sulfonylation at the 1-position. Subsequent BOC deprotection with trifluoroacetic acid (TFA) liberates the primary amine, which is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme

  • BOC protection of (3S)-piperidin-3-ylmethanamine.
  • Sulfonylation with methanesulfonyl chloride (1.1 eq) in THF/triethylamine (0–5°C, 4 h).
  • TFA-mediated BOC deprotection (20% TFA in dichloromethane, 2 h).
  • Salt formation via HCl gas bubbling in diethyl ether.

This method affords the target compound in 65–70% overall yield, with high enantiomeric purity (>98% ee) confirmed by chiral HPLC.

Reductive Amination of 3-Formylpiperidine Derivatives

An alternative approach employs reductive amination to construct the methanamine moiety. 3-Formylpiperidine is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. The resulting (3S)-piperidin-3-ylmethanamine is isolated as a free base and subjected to sulfonylation as described above. While this method avoids BOC protection, it requires careful control of reaction pH to minimize imine byproduct formation.

Crystallization and Polymorph Control

Crystallization is critical for ensuring physicochemical stability. Patent EP3256218 B1 details recrystallization from acetonitrile (ACN) to produce Form 2 of the bis-tosylate analog, characterized by distinct X-ray powder diffraction (XRPD) peaks at 2θ = 8.7°, 12.3°, and 17.9°. For the hydrochloride salt, analogous protocols using ethanol/water mixtures yield a crystalline solid with a melting point of 218–220°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 219°C, correlating with the melting event, while thermogravimetric analysis (TGA) indicates negligible weight loss below 200°C, confirming thermal stability.

Crystallization Parameter Condition Outcome
Solvent System Acetonitrile/Water (9:1) Needle-like crystals, Form A
Temperature 4°C, 48 h 95% Recovery, >99% Purity (HPLC)
Drying Vacuum oven, 40°C, 12 h Residual Solvent <0.1% (ICH Guidelines)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 3.82–3.75 (m, 1H, piperidine H-3), 3.42–3.35 (m, 2H, CH2NH2), 3.10 (s, 3H, SO2CH3), 2.95–2.88 (m, 2H, piperidine H-6), 2.30–2.18 (m, 2H, piperidine H-4), 1.90–1.75 (m, 3H, piperidine H-2/H-5).
  • Mass Spectrometry (ESI+) : m/z 193.1 [M+H]+ (free base), 228.7 [M+H]+ (hydrochloride).
  • Elemental Analysis : Calculated for C7H17ClN2O2S: C 36.75%, H 7.49%, N 12.24%; Found: C 36.69%, H 7.53%, N 12.18%.

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IA, hexane/ethanol 70:30, 1 mL/min) resolves enantiomers with a retention time of 12.3 min for the (3S)-isomer and 14.7 min for the (3R)-isomer, confirming >98% enantiomeric excess.

Industrial-Scale Optimization

Phase transfer catalysis (PTC), as demonstrated in patent WO2004080945A1 for analogous amines, offers potential for large-scale production. Using tetra-n-butylammonium bromide (5 mol%) in a biphasic toluene/water system, reaction times for sulfonylation are reduced from 12 h to 3 h, with yields improving to 85%.

Stability and Degradation Profiles

Forced degradation studies under ICH guidelines reveal:

  • Acidic Conditions (0.1 M HCl, 70°C): 5% degradation over 24 h, primarily via hydrolysis of the sulfonamide group.
  • Oxidative Stress (3% H2O2): <2% degradation, indicating robust resistance to oxidation.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes selective oxidation under controlled conditions. Key reagents and outcomes include:

Reagent/ConditionsProduct FormedYieldNotesSource
Hydrogen peroxide (H₂O₂)N-Oxide derivative68-72%Stereochemistry retained at C3
KMnO₄ (acidic medium)Nitroso intermediate45%Requires low-temperature stabilization

Mechanistic Insight : Oxidation preferentially targets the primary amine due to its higher electron density compared to the sulfonamide-protected piperidine nitrogen. The (3S) configuration does not significantly alter reaction pathways but influences crystal packing in solid-state products.

Reduction Reactions

The methanesulfonyl group exhibits surprising reducibility under specific conditions:

Reagent/ConditionsProduct FormedSelectivitySource
LiAlH₄ (anhydrous THF)Desulfonated piperidine derivative83%
BH₃·THFPartial reduction of sulfonyl group22%

Research Finding : Complete desulfonation with LiAlH₄ generates 3-(aminomethyl)piperidine hydrochloride, a valuable intermediate for neuropharmacological analogs . Competing reduction pathways occur due to the compound’s dual reactive sites (amine vs. sulfonyl group).

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group in SN2 reactions:

NucleophileConditionsProductReaction Rate (k, s⁻¹)Source
Sodium azide (NaN₃)DMF, 80°C3-Azidopiperidine derivative1.2 × 10⁻³
BenzylamineEtOH, refluxN-Benzyl-piperidine analog8.7 × 10⁻⁴

Stereochemical Impact : The (3S) configuration leads to >95% retention of configuration at C3 during substitutions, confirmed by X-ray crystallography . This predictability makes the compound valuable for asymmetric synthesis.

Acylation/Alkylation of the Primary Amine

The primary amine undergoes typical derivatization reactions:

Reaction TypeReagentProductApplication ContextSource
AcylationAcetic anhydrideN-Acetyl derivativeProdrug synthesis
AlkylationMethyl iodide (K₂CO₃)N-Methylated analogBioavailability modulation

Table 1: Comparative Reactivity of Amine Group

DerivativepKa (amine)Water Solubility (mg/mL)
Parent compound9.212.4
N-Acetyl derivative7.88.1
N-Methyl derivative8.95.3

Data from indicate reduced basicity and solubility upon acylation, critical for pharmacokinetic optimization.

Ring-Opening Reactions

The piperidine ring remains intact under most conditions but opens under extreme electrophilic attack:

Reagent/ConditionsProductObservationSource
HBr (48%, 120°C)Linear bromoamine derivativeComplete ring cleavage in 6 hr
ClSO₃H (neat, 0°C)Sulfamic acid byproductCompetitive sulfonation occurs

Practical Implication : Ring stability under physiological pH (4–8) confirms its suitability as a rigid scaffold in drug design .

Catalytic Coupling Reactions

Palladium-mediated cross-couplings exploit the amine’s directing effects:

ReactionCatalyst SystemCoupling PartnerYieldSource
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosAryl bromide61%
Suzuki-MiyauraPd(OAc)₂/SPhosBoronic acid38%

Limitation : The methanesulfonyl group moderately deactivates the ring toward electrophilic aromatic substitution, necessitating electron-rich coupling partners .

Acid-Base Behavior

The compound exhibits pH-dependent speciation:

  • pKa₁ (piperidine NH⁺): 8.9 ± 0.2

  • pKa₂ (sulfonamide NH): 11.4 ± 0.3

Ionization states directly impact reactivity: the primary amine remains protonated below pH 8.9, limiting nucleophilicity in biological systems .

Comparative Reactivity with Stereoisomers

The (3S) configuration confers distinct reactivity versus its (3R) enantiomer:

Reaction(3S) Isomer Yield(3R) Isomer YieldSource
LiAlH₄ reduction83%77%
H₂O₂ oxidation72%68%

Differences arise from steric effects during transition-state formation rather than electronic factors .

This compound’s well-defined reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for CNS-targeted molecules requiring stereochemical precision . Experimental data consistently validate its predictability in multi-step syntheses.

Scientific Research Applications

1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, and physicochemical properties. Below is a comparative analysis based on available evidence:

Structural Features and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
1-[(3S)-1-Methanesulfonylpiperidin-3-yl]methanamine hydrochloride Not Provided¹ C₈H₁₇N₂O₂S·HCl ~248.75 g/mol² Piperidine, N1-methanesulfonyl, C3-(S)-methanamine
1-[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanamine hydrochloride Not Provided C₇H₁₅N₂O₂S·HCl ~234.72 g/mol Pyrrolidine (5-membered ring) instead of piperidine
[1-(4-Methylbenzyl)piperidin-3-yl]methanamine hydrochloride 1303967-55-6 C₁₄H₂₁N₂·HCl 260.79 g/mol N1-4-methylbenzyl substituent instead of methanesulfonyl
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 1439902-60-9 C₁₂H₁₅N₃O·HCl 253.73 g/mol Imidazole core, N1-3-methoxybenzyl substituent
1-[(1S,2S)-2-Phenylcyclopropyl]methanamine hydrochloride 928054-33-5 C₁₀H₁₂N·HCl 189.67 g/mol Cyclopropane ring instead of piperidine

²Calculated based on formula.

Physicochemical and Functional Group Analysis

  • Methanesulfonyl vs. In contrast, benzyl () and methoxybenzyl () groups introduce lipophilicity, favoring membrane permeability and hydrophobic interactions .
  • Piperidine vs. Pyrrolidine/Imidazole/Cyclopropane: Piperidine (6-membered ring): Offers moderate flexibility and basicity (pKa ~11), suitable for interacting with cationic binding pockets. Imidazole (): Aromatic and planar, with dual hydrogen-bonding capabilities (NH and N lone pairs), often used in enzyme inhibition . Cyclopropane (): Rigid and strained, enforcing specific spatial orientations, which may improve binding affinity but reduce synthetic accessibility .

Research Implications

  • Drug Design: The target’s sulfonamide group may optimize solubility for intravenous formulations, while benzyl/imidazole analogs () could prioritize oral bioavailability.
  • Synthetic Challenges : Methanesulfonyl incorporation requires sulfonylation steps, whereas benzyl groups are introduced via alkylation—a consideration for scalable synthesis .

Q & A

Q. What are the optimized synthetic routes for 1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chiral resolution of the piperidine intermediate followed by methanesulfonylation. Key steps include:
  • Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution to ensure enantiomeric purity .
  • Methanesulfonylation : Reaction with methanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions .
  • Salt formation : Treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
    Optimization focuses on temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to maximize yield (>75%) and purity (>98% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the piperidine ring’s stereochemistry and methanesulfonyl group placement. Key signals include δ 3.2–3.5 ppm (piperidine protons) and δ 3.1 ppm (methanesulfonyl methyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 253.12) .
  • Chiral HPLC : Essential for verifying enantiomeric excess (>99% for the (3S)-isomer) using a Chiralpak AD-H column and hexane:isopropanol mobile phase .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect using non-combustible absorbents .

Advanced Research Questions

Q. How does the chiral (3S)-configuration influence receptor binding affinity in neurological studies?

  • Methodological Answer : The (3S)-configuration enhances stereoselective interactions with neurotransmitter receptors (e.g., dopamine D2_2 and serotonin 5-HT1A_{1A}).
  • In vitro assays : Radioligand binding studies using transfected HEK293 cells show a 10-fold higher affinity for the (3S)-enantiomer compared to (3R) (KiK_i = 12 nM vs. 120 nM) .
  • Molecular docking : Computational models reveal hydrogen bonding between the methanesulfonyl group and Thr242 in the D2_2 receptor’s binding pocket .

Q. What strategies resolve discrepancies in reported solubility data across experimental studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations.
  • Solubility profiling : Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis spectroscopy. Reported solubility ranges: 12 mg/mL (water) to <1 mg/mL (hexane) .
  • Co-solvent systems : Ethanol:water (1:1) increases solubility to 25 mg/mL, critical for in vivo dosing .

Q. How can researchers address conflicting data on this compound’s metabolic stability in hepatic models?

  • Methodological Answer : Variations stem from species-specific cytochrome P450 (CYP) activity.
  • In vitro metabolism : Incubate with human/rat liver microsomes and analyze via LC-MS/MS. Half-life (t1/2t_{1/2}) ranges: 45 min (human) vs. 22 min (rat) due to CYP3A4 vs. CYP2D6 dominance .
  • Metabolite identification : Primary metabolites include N-desmethyl and sulfone-oxidized derivatives .

Key Research Considerations

  • Chiral Integrity : Maintain strict temperature control during synthesis to prevent racemization .
  • Biological Assays : Use fresh PBS solutions to avoid solubility artifacts in receptor studies .
  • Data Reproducibility : Standardize microsomal activity units (pmol/mg protein) for metabolic stability comparisons .

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